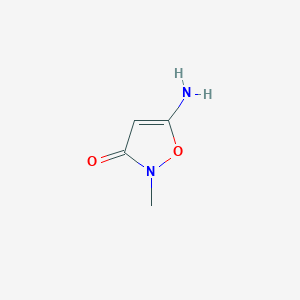
5-Amino-2-methyl-2,3-dihydro-1,2-oxazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-2-methyl-2,3-dihydro-1,2-oxazol-3-one is a heterocyclic organic compound characterized by the presence of an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-methyl-2,3-dihydro-1,2-oxazol-3-one typically involves the cyclization of amino aldehydes or amino ketones with suitable reagents. One common method is the cyclization of 2-amino-2-methyl-1-propanol with formic acid under acidic conditions. Another approach involves the reaction of 2-amino-2-methylpropionic acid with reagents like thionyl chloride to form the oxazole ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 5-Amino-2-methyl-2,3-dihydro-1,2-oxazol-3-one can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form derivatives such as oxazolone.
Reduction: Reduction reactions can be performed to convert the oxazole ring into other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen or oxygen atoms.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromic acid.
Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution reactions often require nucleophiles like amines or alcohols and may be facilitated by catalysts.
Major Products Formed:
Oxidation products include oxazolone derivatives.
Reduction products may include amines or alcohols.
Substitution products can vary widely depending on the nucleophile used.
科学研究应用
Chemistry: In organic chemistry, 5-Amino-2-methyl-2,3-dihydro-1,2-oxazol-3-one serves as a versatile intermediate for the synthesis of various heterocyclic compounds. Its reactivity allows for the construction of complex molecular architectures.
Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an antimicrobial agent and has been investigated for its effects on different biological targets.
Medicine: Research has indicated that derivatives of this compound may have therapeutic potential. They have been studied for their anti-inflammatory, anticancer, and antiviral properties.
Industry: In material science, this compound and its derivatives can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism by which 5-Amino-2-methyl-2,3-dihydro-1,2-oxazol-3-one exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell walls or enzymes, disrupting their function. In medicinal applications, it may bind to specific molecular targets, such as enzymes or receptors, leading to therapeutic effects.
Molecular Targets and Pathways:
Antimicrobial Activity: Interaction with bacterial cell wall synthesis pathways.
Anti-inflammatory Activity: Inhibition of inflammatory cytokines or enzymes.
Anticancer Activity: Induction of apoptosis or inhibition of cell proliferation.
相似化合物的比较
2-Amino-2-methyl-1-propanol: A related compound with similar reactivity but lacking the oxazole ring.
Oxazole: A simpler heterocyclic compound without the amino group.
Indole: Another heterocyclic compound with different biological activities.
Uniqueness: 5-Amino-2-methyl-2,3-dihydro-1,2-oxazol-3-one is unique due to its combination of the oxazole ring and the amino group, which provides distinct chemical reactivity and biological activity compared to its similar compounds.
属性
IUPAC Name |
5-amino-2-methyl-1,2-oxazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-6-4(7)2-3(5)8-6/h2H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEZKTAHYQWCMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(O1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
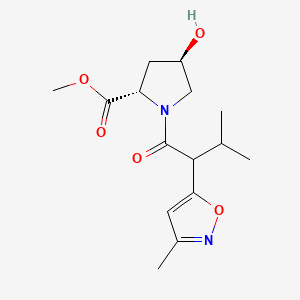
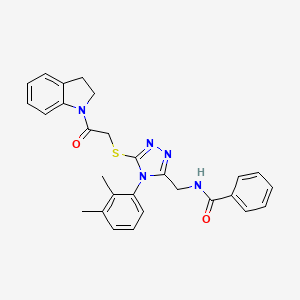
![tert-butyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate](/img/structure/B2991389.png)
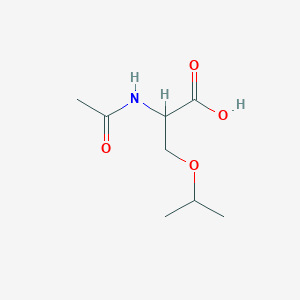
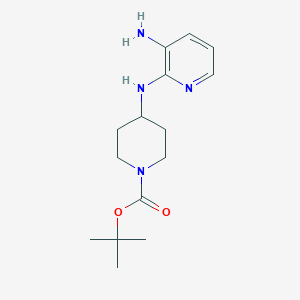
![N-[2-(2-Bicyclo[2.2.1]heptanyl)-6-oxopiperidin-3-yl]-2-chloroacetamide](/img/structure/B2991394.png)
![N,N-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)pyridazin-3-amine](/img/structure/B2991396.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(p-tolylthio)acetamide](/img/structure/B2991399.png)
![N-(2-chlorobenzyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2991400.png)
![4-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2991402.png)
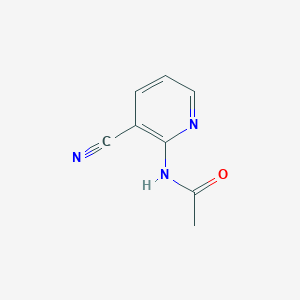
![1-[1-(4-Tert-butylbenzenesulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2991404.png)
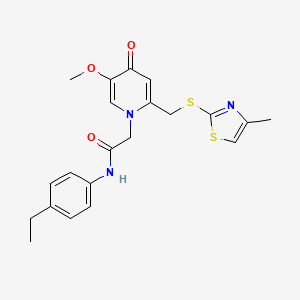
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2991407.png)
